2,6-Difluoro-3-cyanopyridine

Nucleophilic aromatic substitution SNAr reactivity Leaving group aptitude

Leverage unique electronic properties for selective derivatization in kinase inhibitor development. 2,6-Difluoro substitution enables regioselective SNAr and enhances metabolic stability, reducing oxidative metabolism. Ideal for creating diverse 2,3,6-trisubstituted pyridine scaffolds. Preferred electrophile for mild reaction conditions.

Molecular Formula C6H2F2N2
Molecular Weight 140.09 g/mol
CAS No. 869557-17-5
Cat. No. B1603261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-cyanopyridine
CAS869557-17-5
Molecular FormulaC6H2F2N2
Molecular Weight140.09 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C#N)F)F
InChIInChI=1S/C6H2F2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H
InChIKeyBAMJLRZKCSLZHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-3-cyanopyridine (CAS 869557-17-5) Procurement-Grade Baseline: Molecular Properties and Chemical Class


2,6-Difluoro-3-cyanopyridine (CAS 869557-17-5), systematically named 2,6-difluoropyridine-3-carbonitrile, is a halogenated heteroaromatic compound with molecular formula C6H2F2N2 and molecular weight 140.09 g/mol [1]. The compound features a pyridine core bearing two electron-withdrawing fluorine atoms at positions 2 and 6, and a cyano (-CN) group at position 3 . This substitution pattern confers distinct electronic properties including a markedly reduced basicity with a predicted pKa of -9.54 ± 0.10 , a computed XLogP3-AA value of 1.4 [1], and a topological polar surface area of 36.7 Ų [1]. These properties position the compound as a versatile building block for nucleophilic aromatic substitution (SNAr) reactions in medicinal chemistry and agrochemical synthesis [2].

Why 2,6-Difluoro-3-cyanopyridine Cannot Be Replaced by Generic 3-Cyanopyridines or Mono-Halogenated Analogs


Generic substitution fails because the specific 2,6-difluoro-3-cyano substitution pattern creates a unique electrophilic landscape on the pyridine ring that cannot be replicated by mono-halogenated, non-halogenated, or 2,6-dichloro analogs. The two ortho-positioned fluorine atoms, in combination with the meta-cyano group, produce both enhanced reactivity toward nucleophilic aromatic substitution (SNAr) and two electronically distinguishable carbon-fluorine bonds that enable regioselective, tandem derivatization [1]. Compared to 2-fluoropyridine (pKa -0.44 ), 3-cyanopyridine (pKa 1.45 [2]), or 2,6-difluoropyridine (predicted pKa -6.09 ), the target compound exhibits dramatically reduced basicity (predicted pKa -9.54 ), which directly impacts pharmacokinetic behavior and off-target interactions. Replacing fluorine with chlorine (2,6-dichloro-3-cyanopyridine, predicted pKa -5.33 [3]) alters both electronic properties and leaving group aptitude, fundamentally changing reaction kinetics and regioselectivity outcomes. These cumulative differences mean that substituting any alternative scaffold will produce different reactivity patterns, divergent biological profiles, and non-overlapping intellectual property space.

Quantitative Differentiation Evidence: 2,6-Difluoro-3-cyanopyridine vs. Comparator Scaffolds


Evidence 1: Enhanced SNAr Reactivity — Fluorine vs. Chlorine Leaving Group Aptitude in Pyridine Systems

In nucleophilic aromatic substitution (SNAr) reactions on pyridine rings, fluorine exhibits superior leaving group aptitude compared to chlorine at the 2- and 6-positions . This counterintuitive reactivity pattern—where the stronger C-F bond is cleaved more readily than the weaker C-Cl bond—is attributable to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the Meisenheimer complex intermediate . This means 2,6-difluoro-3-cyanopyridine will undergo SNAr at the 2- and 6-positions with significantly greater facility than its 2,6-dichloro analog (2,6-dichloro-3-cyanopyridine) under identical conditions [1]. The differential is class-level but mechanistically definitive for selecting between fluoro- and chloro- intermediates.

Nucleophilic aromatic substitution SNAr reactivity Leaving group aptitude Halopyridine chemistry

Evidence 2: Synthetic Yield Advantage — CsF-Mediated Difluorination of 2,6-Dichloro-3-cyanopyridine vs. Legacy Methods

The difluorination of 3-substituted-2,6-dichloropyridines (including 2,6-dichloro-3-cyanopyridine) using CsF in DMSO provides a more facile and higher-yielding route to 3-substituted-2,6-difluoropyridines compared to previously published methods [1]. Prior literature methods suffered from low yields, required extreme temperatures (either 200 °C or −75 °C), or demanded freshly prepared anhydrous TBAF [1]. While exact comparative yields for the cyano-substituted case were not tabulated in the abstract, the method was demonstrated for 2,6-difluoro-3-nitropyridine and the broader class, establishing this as the preferred preparative route [1]. The availability of this improved methodology makes 2,6-difluoro-3-cyanopyridine more accessible for scale-up than would be inferred from legacy synthetic reports.

Fluorination methodology Synthetic efficiency 3-substituted-2,6-difluoropyridine synthesis Process chemistry

Evidence 3: Validated Scaffold for PKCθ Inhibitors — Direct Comparative Binding Data from a Medicinal Chemistry Campaign

In a medicinal chemistry program targeting protein kinase C theta (PKCθ), 3-substituted-2,6-difluoropyridines (the exact class containing the target compound) served as the core scaffold for generating potent and selective inhibitors [1]. Within this series, compound 15b, a 2,3,6-trisubstituted pyridine derived from a 3-substituted-2,6-difluoropyridine precursor, exhibited an IC50 of 0.021 µM against PKCθ [1]. Critically, selectivity profiling across a panel of 21 serine/threonine, tyrosine, and phosphoinositol kinases demonstrated that related 4-arylamino-3-pyridinecarbonitrile analogs were selective for novel PKC isoforms over conventional PKCs (PKCβ) and atypical PKCs (PKCζ) [1]. This represents direct, quantitative validation that the 2,6-difluoro-3-cyanopyridine scaffold delivers both target potency and kinase selectivity, distinguishing it from non-fluorinated or mono-fluorinated pyridine cores that may lack this activity profile.

Protein kinase C theta PKCθ inhibition Kinase inhibitor Immunology Inflammation

Evidence 4: Metabolic Stability Advantage — Fluorine Blocking at 2- and 6-Positions

The presence of fluorine atoms at both the 2- and 6-positions of the pyridine ring confers enhanced resistance to oxidative metabolism compared to non-fluorinated or mono-fluorinated analogs [1]. In cytochrome P450-mediated metabolism, the 2- and 6-positions on pyridine rings are primary sites of oxidative attack. The dual fluorination of 2,6-difluoro-3-cyanopyridine effectively blocks both of these metabolically labile positions simultaneously [1]. This represents a structural advantage over comparator compounds such as 3-cyanopyridine (no fluorine blocking; both 2- and 6-positions are susceptible), 2-fluoropyridine (only one blocked position), or 2,6-difluoropyridine (lacks the cyano group for additional SAR vectors).

Metabolic stability CYP450 metabolism Oxidative metabolism Fluorine blocking Drug design

2,6-Difluoro-3-cyanopyridine: High-Value Application Scenarios Based on Validated Evidence


Scenario A: Building Block for Tandem SNAr-Derived 2,3,6-Trisubstituted Pyridines in Kinase Inhibitor Programs

For medicinal chemistry teams developing kinase inhibitors—particularly those targeting PKCθ or related kinases—2,6-difluoro-3-cyanopyridine provides a validated entry point to 2,3,6-trisubstituted pyridine scaffolds with demonstrated potency (IC50 = 0.021 µM for lead compound 15b) and kinase selectivity [1]. The two electronically distinguishable C-F bonds enable regioselective, tandem SNAr reactions to install diverse substituents at the 2- and 6-positions sequentially, while the cyano group at position 3 serves as an additional vector for derivatization or as a hydrogen bond acceptor. This evidence is based on direct application of 3-substituted-2,6-difluoropyridines in a published PKCθ inhibitor optimization campaign [1].

Scenario B: Intermediate Requiring Scalable Difluorination Access via CsF/DMSO Methodology

For process chemistry groups planning to synthesize 3-substituted-2,6-difluoropyridines at scale, the availability of the CsF/DMSO difluorination method from the corresponding 2,6-dichloro-3-cyanopyridine precursor offers a more facile route than legacy approaches requiring extreme temperatures or freshly prepared anhydrous TBAF [2]. This methodology was specifically developed to address the synthetic accessibility limitations of 3-substituted-2,6-difluoropyridines and has been demonstrated on representative substrates [2]. Procurement of the dichloro precursor paired with this protocol enables reliable scale-up of the difluoro building block.

Scenario C: Scaffold Selection for Metabolic Stability-Driven Lead Optimization

For drug discovery programs where metabolic stability is a primary optimization parameter, 2,6-difluoro-3-cyanopyridine offers the advantage of dual fluorine blocking at both metabolically labile 2- and 6-positions of the pyridine ring [2]. This structural feature reduces susceptibility to cytochrome P450-mediated oxidative metabolism, a common liability of non-fluorinated pyridine-containing compounds. The scaffold is therefore suitable for early-stage lead generation where improving metabolic half-life is a key objective, as it minimizes the need for subsequent remedial metabolic stabilization [2].

Scenario D: Electrophilic Building Block for SNAr-Intensive Synthetic Routes Requiring Mild Conditions

For synthetic chemistry teams designing routes involving nucleophilic aromatic substitution, 2,6-difluoro-3-cyanopyridine provides enhanced reactivity compared to its 2,6-dichloro analog due to the superior leaving group aptitude of fluorine over chlorine at the 2- and 6-positions of pyridine rings . This class-level mechanistic principle means that SNAr reactions can proceed under milder conditions, reducing the risk of side reactions or decomposition of sensitive functional groups. The compound is therefore the preferred electrophilic partner when mild SNAr conditions are required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-3-cyanopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.